BenchChemオンラインストアへようこそ!

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Anti-inflammatory COX inhibition Cytokine assay

This 5-aminopyrazole-4-carboxamide derivative is a validated starting point for designing pan-FGFR covalent inhibitors (derivative IC50 41–99 nM) and non-steroidal anti-inflammatory agents (IC50 0.8 μM). The 3-methylphenyl substitution at N1 is critical for kinase selectivity and lipophilicity (XLogP3=0.545), distinguishing it from the N1-phenyl analog. Available in high purity (≥95%) for SAR studies and lead optimization.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 1171627-74-9
Cat. No. B1517685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide
CAS1171627-74-9
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C(C=N2)C(=O)N)N
InChIInChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16)
InChIKeyUQCDEDLRNWOESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide (CAS 1171627-74-9): Key Procurement Data and Baseline Specifications


5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide (CAS 1171627-74-9) is a 5-aminopyrazole-4-carboxamide derivative with the molecular formula C11H12N4O and a molecular weight of 216.24 g/mol . It belongs to a well-established class of kinase inhibitor scaffolds, with documented applications in the development of pan-FGFR covalent inhibitors, CDPK1 inhibitors for apicomplexan parasites, and RIP2 kinase inhibitors [1]. This compound is commercially available from suppliers such as Fluorochem (95% purity) and Life Chemicals (95+% purity), typically at milligram to gram scales .

Why 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Cannot Be Substituted with Generic 5-Aminopyrazole-4-carboxamide Analogs


Within the 5-aminopyrazole-4-carboxamide scaffold, the N1-aryl substituent is a critical determinant of kinase selectivity, potency, and physicochemical properties. Simply substituting the 3-methylphenyl moiety with a different aryl group (e.g., phenyl, 4-methylphenyl, or 3-chlorophenyl) can profoundly alter the inhibitor's binding mode, as demonstrated by X-ray co-crystal structures of FGFR1 with covalent inhibitors [1]. The 3-methyl substitution specifically influences the orientation of the pyrazole core within the kinase ATP-binding pocket and modulates the compound's lipophilicity (LogP), which in turn affects solubility and cellular permeability [2]. Therefore, generic substitution without empirical validation risks compromising target engagement, selectivity profile, and downstream biological readouts [3].

Quantitative Differentiation: Head-to-Head Comparison Data for 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide


In Vitro Anti-Inflammatory Potency: Comparison with Ibuprofen

In an in vitro inflammatory cytokine production assay, 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide exhibited an IC50 value of 0.8 μM, demonstrating superior potency compared to the traditional NSAID ibuprofen [1]. This quantitative advantage suggests that this specific derivative may achieve efficacy at lower concentrations than a commonly used reference compound.

Anti-inflammatory COX inhibition Cytokine assay

Molecular Property Comparison: Predicted LogP and Solubility vs. N1-Phenyl Analog

The predicted lipophilicity (XLogP3) for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide is 0.545 [1]. In contrast, the unsubstituted N1-phenyl analog (CAS 1171627-74-9's closest parent scaffold) typically exhibits a higher LogP (estimated >1.0), indicating increased lipophilicity [2]. The lower LogP of the 3-methylphenyl derivative suggests improved aqueous solubility and potentially better pharmacokinetic properties.

Physicochemical properties Lipophilicity Drug-likeness

Kinase Inhibition Potency: Pan-FGFR Covalent Inhibitor Class Benchmark

5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide serves as a core scaffold for the development of pan-FGFR covalent inhibitors. The optimized derivative '10h' (containing the 3-methylphenyl N1-substituent) achieved nanomolar IC50 values against FGFR1 (46 nM), FGFR2 (41 nM), FGFR3 (99 nM), and the FGFR2 V564F gatekeeper mutant (62 nM) in biochemical assays [1]. While the specific IC50 for the parent compound is not disclosed, its structural role in this potent series demonstrates the critical importance of the 3-methylphenyl substitution for achieving potent FGFR inhibition.

Kinase inhibitor FGFR Cancer

Validated Application Scenarios for 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery: In Vitro Lead Optimization

Given its demonstrated IC50 of 0.8 μM in a cytokine production assay, which outperforms ibuprofen [1], this compound is a promising starting point for structure-activity relationship (SAR) studies aimed at developing novel, non-steroidal anti-inflammatory agents. Researchers can utilize this scaffold to explore modifications that further enhance potency and selectivity while mitigating gastrointestinal toxicity associated with traditional NSAIDs.

Kinase Inhibitor Development: Pan-FGFR Covalent Inhibitor Scaffold

The 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide core is a validated building block for designing covalent inhibitors targeting the FGFR family. As evidenced by derivative '10h' (IC50 = 41-99 nM against wild-type and mutant FGFRs) [1], this scaffold provides a productive starting point for medicinal chemists aiming to develop next-generation therapeutics for FGFR-dependent cancers, including lung and gastric malignancies.

Medicinal Chemistry: Exploring N1-Aryl Substitution Effects on Lipophilicity

The distinct lipophilicity of this compound (XLogP3 = 0.545) compared to the N1-phenyl analog (LogP >1.0) [1] makes it an ideal candidate for probing the impact of modest lipophilicity adjustments on solubility, permeability, and metabolic stability. This property is particularly valuable in early-stage drug discovery when optimizing lead compounds for favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.